molecular formula C16H17BrClN3O3 B1684669 Halofuginone CAS No. 55837-20-2

Halofuginone

Cat. No.: B1684669
CAS No.: 55837-20-2
M. Wt: 414.7 g/mol
InChI Key: LVASCWIMLIKXLA-HUUCEWRRSA-N
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Description

Halofuginone is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga (Chang Shan). It is primarily known for its use as a coccidiostat in veterinary medicine and has shown potential in treating various human diseases, including autoimmune disorders, cancer, and fibrosis .

Mechanism of Action

Target of Action

Halofuginone primarily targets collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These targets play a crucial role in the regulation of extracellular matrix deposition and cell proliferation .

Mode of Action

This compound acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It suppresses extracellular matrix deposition and cell proliferation . Additionally, this compound also inhibits the development of T helper 17 cells, immune cells that play an important role in autoimmune disease .

Biochemical Pathways

This compound affects metabolic processes such as the TGFβ and IL-17 signaling pathways . The inhibition of Smad3 phosphorylation downstream of the TGFβ signaling pathway results in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . Furthermore, this compound inhibits prolyl-tRNA synthetase (ProRS) activity, thereby inhibiting inflammation and the autoimmune reaction by activation of the amino acid starvation and integrated stress responses .

Pharmacokinetics

This compound is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours .

Result of Action

The profound antitumoral effect of this compound is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation . It effectively suppresses tumor progression and metastasis in mice .

Biochemical Analysis

Biochemical Properties

Halofuginone plays a crucial role in biochemical reactions by acting as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It interacts with various enzymes and proteins, including collagen alpha-1 (I) chain and 72 kDa type IV collagenase . This compound also inhibits the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs . This accumulation triggers the amino acid starvation response, which exerts anti-inflammatory and anti-fibrotic effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits the development of T helper 17 cells, which play a significant role in autoimmune diseases . This compound also suppresses extracellular matrix deposition and cell proliferation, contributing to its anti-tumoral effects . Additionally, it affects cell signaling pathways, such as the TGFβ signaling pathway, by inhibiting Smad3 phosphorylation . This inhibition prevents the transition of fibroblasts to myofibroblasts, thereby reducing fibrosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs . This accumulation signals the initiation of the amino acid starvation response, which activates the integrated stress response and inhibits inflammation and fibrosis . This compound also inhibits collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression, suppressing extracellular matrix deposition and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours . Long-term studies have shown that this compound effectively suppresses tumor progression and metastasis in mice . Additionally, this compound’s stability and degradation over time have been studied, revealing its sustained efficacy in various experimental models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on light-induced retinopathy in mice, this compound administration at a dosage of 0.4 mg/kg prevented outer retinal degeneration . Excessive doses of this compound have been associated with adverse and toxic side effects in animal models . For instance, intravenous administration of this compound at doses above 3 mg/kg in cats and 0.3 mg/kg in rats caused cardiovascular effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TGFβ and IL-17 signaling pathways . It regulates autophagy through the Akt-mTORC1 or LKB1-AMPK signaling pathways . This compound’s inhibition of prolyl-tRNA synthetase activates the amino acid starvation response, leading to the activation of the integrated stress response and inhibition of inflammation and fibrosis .

Transport and Distribution

This compound is readily bioavailable and rapidly absorbed following oral administration . It has an apparent volume of distribution of 10 l/kg and is primarily excreted in the urine . The highest concentrations of this compound are found in the liver and kidney . The compound is transported and distributed within cells and tissues, interacting with various transporters and binding proteins .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed that this compound induces the relocation of transcription factor EB from the cytosol to the nucleus in cancer cells . This relocation is associated with the activation of autophagy and the amino acid starvation response . Additionally, this compound’s interaction with lysosomes and its degradation by the proteasome have been documented .

Preparation Methods

Halofuginone hydrobromide is synthesized through a multi-step process. The initial step involves the preparation of 7-bromo-6-chloroquinazolin-4(3H)-one from m-chlorotoluene. This intermediate is then reacted with chloroacetone in a two-step process. The final product, this compound hydrobromide, is obtained through a four-step reaction sequence that includes condensation, cyclization, deprotection, and isomerization . This method is both cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Halofuginone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring structure.

    Substitution: this compound can undergo substitution reactions, particularly at the halogenated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Comparison with Similar Compounds

Halofuginone is unique compared to other quinazolinone derivatives due to its specific inhibition of prolyl-tRNA synthetase and its broad range of biological activities. Similar compounds include:

This compound’s unique combination of anti-inflammatory, anti-fibrotic, and anti-tumor properties makes it a valuable compound for both research and therapeutic applications.

Properties

Key on ui mechanism of action

Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation.

CAS No.

55837-20-2

Molecular Formula

C16H17BrClN3O3

Molecular Weight

414.7 g/mol

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15-/m1/s1

InChI Key

LVASCWIMLIKXLA-HUUCEWRRSA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Isomeric SMILES

C1C[C@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Appearance

Solid powder

boiling_point

595.8±60.0 °C(Predicted)

density

1.73±0.1 g/cm3(Predicted)

melting_point

>150°C dec.

Key on ui other cas no.

55837-20-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-bromo-6-chlorofebrifugine
halofuginone
halofunginone
Stenorol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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